N,N-dimethylquinoxalin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylquinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWBRYALCDNHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325900 | |
| Record name | N,N-dimethylquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35552-76-2 | |
| Record name | NSC521688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-dimethylquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,n Dimethylquinoxalin 2 Amine and Analogues
Strategies for the Formation of the Quinoxaline (B1680401) Core with Amine Substitution
The direct formation of the quinoxaline ring with an amine substituent already in place is a common and efficient approach. This can be achieved through several key reaction types, including nucleophilic aromatic substitution, multicomponent reactions, and ring-closure reactions.
Nucleophilic Aromatic Substitution Approaches on Halogenated Quinoxalines
Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of N,N-dimethylquinoxalin-2-amine and its derivatives. vapourtec.com This approach typically involves the reaction of a halogenated quinoxaline, such as 2-chloroquinoxaline (B48734), with dimethylamine (B145610). The reaction is facilitated by the electron-deficient nature of the quinoxaline ring, which is further activated by the presence of the nitrogen atoms. lumenlearning.comlibretexts.org
The mechanism of SNAr reactions on haloquinoxalines involves the initial attack of the nucleophile (dimethylamine) on the carbon atom bearing the halogen. lumenlearning.com This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The aromaticity of the quinoxaline ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (halide ion) is eliminated, and the aromaticity of the ring is restored, yielding the final this compound product. libretexts.org
The reactivity of the halogenated quinoxaline is a critical factor in the success of the SNAr reaction. The presence of electron-withdrawing groups on the quinoxaline ring can significantly enhance the rate of substitution. lumenlearning.comlibretexts.orglibretexts.org For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with nucleophiles can proceed in a stepwise manner, allowing for the selective substitution of one or both chlorine atoms. mdpi.com A study demonstrated the synthesis of N,N-dimethyl-3-phenoxyquinoxalin-2-amine by reacting 2,3-dichloroquinoxaline first with phenol (B47542), followed by reaction with dimethylamine. mdpi.com Microwave-assisted SNAr has also been shown to be effective, though steric hindrance from secondary amines like morpholine (B109124) can lead to reduced yields compared to primary amines. udayton.edu
Table 1: Examples of Nucleophilic Aromatic Substitution on Halogenated Quinoxalines
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 2,3-dichloroquinoxaline | Phenol, then Dimethylamine | N,N-dimethyl-3-phenoxyquinoxalin-2-amine | 62 | mdpi.com |
| 2,3-dichloro-6,7-dimethylquinoxaline | Morpholine | 2-morpholino-3-chloro-6,7-dimethylquinoxaline | 39 | udayton.edu |
| 1-chloro-2,4-dinitrobenzene | Dimethylamine | N,N-dimethyl-2,4-dinitroaniline | - | lumenlearning.comlibretexts.org |
| 2,4-dichloroquinazoline | 4-(N,N-dimethylamino)-aniline | 2-chloro-N-(4-(dimethylamino)phenyl)quinazolin-4-amine | 65 | mdpi.com |
Multicomponent Reactions for Quinoxalin-2-amine (B120755) Synthesis
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules like quinoxalin-2-amines from simple starting materials in a single step. mdpi.comthieme-connect.com These reactions offer several advantages, including operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. mdpi.com
Isocyanide-based multicomponent reactions (I-MCRs) are particularly valuable for the synthesis of quinoxaline-2-amine derivatives. researchgate.netresearchgate.net These reactions leverage the unique reactivity of isocyanides, which can act as both a nucleophile and an electrophile. researchgate.net A common I-MCR for the synthesis of 3,4-dihydroquinoxalin-2-amine (B11920997) derivatives involves the condensation of an o-phenylenediamine (B120857), a ketone, and an isocyanide. thieme-connect.comscispace.com These reactions can be catalyzed by various catalysts and are often performed under mild conditions. thieme-connect.comresearchgate.net For example, a three-component reaction between o-phenylenediamines, ketones, and isocyanides in the presence of an AlKIT-5 catalyst has been shown to produce 3,4-dihydroquinoxalin-2-amine derivatives in high yields at room temperature. thieme-connect.com
The use of heterogeneous catalysts, such as cerium oxide (CeO2) nanoparticles, has further advanced the field of multicomponent synthesis of quinoxalin-2-amines. ijcce.ac.ir These catalysts offer advantages such as reusability and improved reaction efficiency. ijcce.ac.ir A notable example is the three-component reaction of aliphatic aldehydes, 1,2-diamines, and isocyanides catalyzed by CeO2 nanoparticles in water to produce quinoxalin-2-amines. ijcce.ac.ir Other catalytic systems, such as those based on silver nanoparticles, have also been employed for the synthesis of related dihydroquinoxalin-2-ones via a multicomponent approach involving the reduction of a nitro group followed by cyclization. nih.gov
Table 2: Examples of Multicomponent Reactions for Quinoxalin-2-amine Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| o-phenylenediamines, ketones, isocyanides | AlKIT-5, ethanol, room temperature | 3,4-dihydroquinoxalin-2-amine derivatives | 85-98 | thieme-connect.com |
| Aliphatic aldehydes, 1,2-diamines, isocyanides | CeO2 nanoparticles, water, 80 °C | Quinoxalin-2-amine derivatives | - | ijcce.ac.ir |
| o-phenylenediamines, aryl ketones, sulfur | Piperidine | Quinoxalin-2-thiones | - | thieme-connect.com |
| Aldehydes, Fmoc-α-amino acid, isocyanide, polymer-supported aminobenzoate | Microwave irradiation | Dihydroquinoxalin-2-ones | - | acs.org |
Ring-Closure Reactions Incorporating Amine Precursors
The synthesis of this compound can also be achieved through ring-closure reactions where one of the precursors already contains the dimethylamino group. A common strategy involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For instance, the reaction of an o-phenylenediamine with an α-keto ester or a related derivative can lead to the formation of a quinoxalin-2-one, which can then be further functionalized. thieme-connect.de
Another approach involves the reaction of 2-nitroaniline (B44862) with dimethylamine under reducing conditions. This method typically involves the initial reduction of the nitro group to an amino group, followed by condensation with dimethylamine, often in the presence of a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Iron-catalyzed one-pot syntheses from 2-nitroaniline derivatives have also been reported for the synthesis of substituted quinoxaline amines. vulcanchem.com
Post-Synthetic Derivatization of Quinoxaline Scaffolds to Incorporate N,N-dimethylamino Groups
An alternative strategy for the synthesis of this compound involves the initial construction of a quinoxaline scaffold, followed by the introduction of the N,N-dimethylamino group in a subsequent step. This approach is particularly useful when the desired amine functionality is not compatible with the conditions required for the quinoxaline ring formation.
A common method is the N-methylation of a pre-existing amino group on the quinoxaline ring. For example, quinoxalin-2-amine can be subjected to a methylation reaction to introduce two methyl groups onto the nitrogen atom. Various methylating agents can be used, such as methyl iodide or dimethyl sulfate (B86663). organic-chemistry.org More recently, catalytic methods using formaldehyde (B43269) as a C1 source in the presence of a reducing agent and a catalyst, such as ruthenium nanoparticles on carbon (Ru/C), have been developed for the selective N-dimethylation of amines. nih.govchemrxiv.org These methods are often more environmentally friendly and offer high selectivity. nih.gov
Another approach is the conversion of a quinoxalin-2-one to the corresponding 2-chloroquinoxaline, which can then undergo nucleophilic aromatic substitution with dimethylamine as described in section 2.1.1. The transformation of a quinoxalin-2-one to a 2-chloroquinoxaline can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Amination Reactions at the Quinoxaline-2 Position
Direct amination at the second position of the quinoxaline core is a common and effective strategy. This is typically accomplished through nucleophilic aromatic substitution (SNAr) reactions where a leaving group, most often a halogen, at the C-2 position is displaced by an amine.
One of the most utilized precursors for this purpose is 2,3-dichloroquinoxaline (DCQX). This reagent is valuable because the two chlorine atoms can be displaced sequentially, allowing for controlled synthesis of mono- or di-substituted products. wiserpub.com The reaction of DCQX with dimethylamine would lead to the target compound, while reactions with other primary or secondary amines can produce a wide range of analogues. For instance, reacting 2,3-dichloroquinoxaline with anilines is a convenient method for preparing N-aryl substituted 3-chloroquinoxalin-2-amines. wiserpub.com Similarly, an analogue, N,N-dimethyl-3-phenoxyquinoxalin-2-amine, can be synthesized by reacting 2,3-dichloroquinoxaline with phenol, where one chloro group is displaced by a phenoxy group and the other by a dimethylamino group in a stepwise process. mdpi.com
The classical synthesis of the quinoxaline ring itself provides an alternative route. This involves the condensation of an aromatic o-diamine, such as o-phenylenediamine, with an α-dicarbonyl compound. cusat.ac.in By carefully selecting the α-dicarbonyl component, a functional group can be installed that can be later converted to the dimethylamino group.
More advanced methods, such as the Buchwald-Hartwig cross-coupling, have also been employed for the synthesis of complex quinoxaline-2-amine analogues, demonstrating the versatility of modern catalysis in forming C-N bonds in these heterocyclic systems. nih.gov
Table 1: Examples of Amination Reactions for Quinoxaline Derivatives
| Precursor | Reagent | Product Type | Reference |
|---|---|---|---|
| 2,3-Dichloroquinoxaline | Phenol / Dimethylamine | N,N-dimethyl-3-phenoxyquinoxalin-2-amine | mdpi.com |
| 2,3-Dichloroquinoxaline | Substituted Anilines | N-Aryl-3-chloroquinoxalin-2-amine | wiserpub.com |
N-Alkylation Strategies for Related Quinoxalin-2-amines
Once a primary or secondary amine is established at the C-2 position, N-alkylation is employed to introduce methyl groups and synthesize the target this compound. Reductive amination is a foundational method for this transformation. libretexts.orgorganic-chemistry.org
Modern catalytic systems have made N-alkylation more efficient and sustainable. A notable strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" reaction. In this approach, a catalyst, often based on a transition metal like cobalt or palladium, temporarily removes hydrogen from an alcohol (such as methanol) to form an aldehyde in situ. nih.govrsc.org This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amine, with water as the only byproduct. nih.govrsc.org This method is advantageous due to its use of readily available alcohols as alkylating agents and its high atom economy. rsc.org
Research has demonstrated the successful N-alkylation of a broad range of (hetero)aromatic amines using robust phosphine-free cobalt(II) or palladium(II) complexes, showcasing the wide applicability of this strategy. nih.govrsc.org
Table 2: Catalytic Systems for N-Alkylation of Amines
| Catalyst System | Alkylating Agent | Key Feature | Reference |
|---|---|---|---|
| Phosphine-free Co(II) complex | Alcohols | Universal N-alkylation via borrowing hydrogen | nih.gov |
| Phosphine-free Pd(II) complex | Alcohols | Metal-ligand cooperativity in hydrogen auto-transfer | rsc.org |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally friendly methods for synthesizing quinoxaline derivatives. rsc.org These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents. rasayanjournal.co.in
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. anton-paar.comrsc.org The direct coupling of microwave energy with the molecules in the reaction mixture leads to rapid and efficient internal heating. anton-paar.com
This technique has been successfully applied to the synthesis of quinoxalin-2-amine derivatives. For example, the reaction of 2,3-dichloroquinoxaline with various nucleophiles, including primary and secondary amines, can be completed in as little as 5 to 15 minutes at elevated temperatures (e.g., 110-160°C) under microwave irradiation. wiserpub.comudayton.edu Studies show that secondary amines like morpholine can react to form the corresponding quinoxaline derivative, although steric hindrance may result in lower yields compared to primary amines. udayton.edu The efficiency of these microwave protocols highlights their potential to replace slower, conventional heating methods. wiserpub.comnih.gov
Table 3: Microwave-Assisted Synthesis of N-Substituted Quinoxalin-2-amines
| Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| 2,3-dichloroquinoxaline, Substituted Aniline | Microwave, 130°C | 30 min | Good | wiserpub.com |
| 2,3-dichloroquinoxaline, Propargyl Bromide | Microwave, 110°C | 15 min | Good | wiserpub.com |
| Dichloroquinoxaline, Morpholine | Microwave, 160°C | 5 min | 39% | udayton.edu |
Solvent-Free or Aqueous Medium Reactions
The use of water as a reaction solvent or the elimination of solvents altogether represents a significant advancement in green synthesis. researchgate.net
An effective, water-based method for producing quinoxalin-2-amine derivatives involves a three-component reaction catalyzed by cerium oxide (CeO2) nanoparticles. researchgate.net In this one-pot synthesis, a 1,2-diamine, an aldehyde, and an isocyanide react in water to form the desired product. researchgate.netresearchgate.net This approach is environmentally benign and efficient for creating a variety of 3,4-dihydroquinoxalin-2-amine derivatives. researchgate.net
Mechanochemistry, which involves conducting reactions in a ball mill or by grinding without bulk solvents, is another prominent green technique. jocpr.com A rapid and efficient solvent-free procedure for the N-methylation of secondary amines has been developed using a vibrational ball mill. nih.gov This method can produce tertiary N-methylated amines in as little as 20 minutes with high yields (78-95%), using formalin as the methylating agent and sodium triacetoxyborohydride (B8407120) as a reducing agent. nih.gov Such solvent-free approaches offer considerable advantages in terms of waste reduction and operational simplicity. rsc.org
Table 4: Green Synthetic Approaches to Amine Synthesis
| Method | Key Features | Reactants | Reference |
|---|---|---|---|
| Aqueous Medium Synthesis | CeO₂ nanoparticle catalyst; Reaction in water | 1,2-Diamine, Aldehyde, Isocyanide | researchgate.netresearchgate.net |
Reactivity and Mechanistic Investigations of N,n Dimethylquinoxalin 2 Amine
Electronic Effects of the Dimethylamino Group on the Quinoxaline (B1680401) System
The N,N-dimethylamino group (-N(CH₃)₂) is a potent electron-donating group (EDG) due to the presence of a lone pair of electrons on the nitrogen atom. When attached to an aromatic system, this group can donate electron density into the ring through resonance (a +M or +R effect). The quinoxaline ring system, conversely, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrazine (B50134) ring.
Nucleophilic and Basic Properties of the Amine Moiety
The reactivity of the amine moiety in N,N-dimethylquinoxalin-2-amine is characterized by its basicity and nucleophilicity, which are centered on the lone pair of electrons on the exocyclic nitrogen atom. libretexts.org
Basicity: Like other tertiary amines, the nitrogen atom's lone pair can accept a proton, making the compound a Brønsted-Lowry base. studysmarter.co.uk The basicity is influenced by several factors: the availability of the lone pair, the electronic properties of the attached groups, and the solvation of the resulting protonated amine. libretexts.org The quinoxaline ring is an electron-withdrawing group, which tends to pull electron density away from the exocyclic nitrogen, thereby decreasing the availability of the lone pair and reducing the amine's basicity compared to a simple trialkylamine. However, tertiary amines are generally more basic than secondary or primary amines due to the electron-donating inductive effect of the alkyl groups.
Nucleophilicity: Nucleophilicity refers to the ability of the amine to donate its lone pair to an electrophilic carbon atom. Generally, for amines, nucleophilicity trends parallel basicity. masterorganicchemistry.com However, nucleophilicity is more sensitive to steric hindrance. masterorganicchemistry.com The dimethylamino group is relatively small, but the bulky quinoxaline system could introduce some steric constraints. The nucleophilicity of the amine moiety allows it to participate in reactions such as quaternization with alkyl halides. The electronic connection to the quinoxaline ring system means that the nucleophilic character can be tuned by substituents on the quinoxaline core.
| Property | Influencing Factors for this compound | Expected Outcome |
| Basicity | - Inductive Effect: Two methyl groups (+I) increase electron density on N. - Resonance/Inductive Effect: Electron-withdrawing quinoxaline ring (-I, -M) decreases electron density on N. - Hybridization: sp³ hybridized nitrogen. | Moderately basic, but weaker than trialkylamines due to the attached aromatic system. |
| Nucleophilicity | - Basicity: Generally correlates with basicity. - Steric Hindrance: The quinoxaline moiety may provide steric bulk around the nitrogen atom. - Polarizability: The lone pair on nitrogen is readily polarizable. | A competent nucleophile, capable of reacting with various electrophiles, though potentially hindered by the ring system. masterorganicchemistry.com |
Reaction Pathways and Transformation Studies
Directed ortho metalation (DoM) is a powerful regioselective tool for the functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.org The DMG, which contains a heteroatom, coordinates to the lithium cation, positioning the base to abstract a nearby proton. baranlab.org
Tertiary amine groups, such as the dimethylamino group, are known to function as moderate DMGs. wikipedia.orgorganic-chemistry.org In the context of this compound, the dimethylamino group would be expected to direct lithiation to the C-3 position of the quinoxaline ring. The process would involve the coordination of the organolithium reagent (e.g., n-butyllithium) to the lone pair of the exocyclic nitrogen. This complex then facilitates the deprotonation of the adjacent C-3 proton, which is the most kinetically acidic proton due to this proximity. The resulting ortho-lithiated species is a versatile synthetic intermediate that can react with a wide range of electrophiles (E⁺), leading to the formation of 3-substituted quinoxaline derivatives. This method offers high regioselectivity, which is often difficult to achieve through traditional electrophilic aromatic substitution. wikipedia.org
The lone pair on the nitrogen of the dimethylamino group makes it nucleophilic, allowing it to react with alkyl halides in a classic Sₙ2 reaction known as the Menshutkin reaction. This results in the formation of a quaternary ammonium (B1175870) salt. sciensage.info The reaction involves the attack of the tertiary amine on the electrophilic carbon of an alkylating agent (e.g., methyl iodide or dimethyl sulfate), with the halide or sulfate (B86663) acting as the leaving group. google.com
The rate of this quaternization reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the steric and electronic properties of the amine. sciensage.infonih.gov Kinetic studies on the quaternization of related tertiary amines, such as N,N-dimethylaniline, have shown the reaction to be first-order with respect to both the amine and the alkyl halide. semanticscholar.org The use of polar solvents typically accelerates the reaction by stabilizing the charged transition state. sciensage.info For this compound, the reaction would yield a [2-(dimethylammonio)quinoxalin-1-ium] salt, which could have applications as an ionic liquid or phase-transfer catalyst.
| Parameter | Influence on Quaternization of this compound | Reference |
| Alkylating Agent | Reactivity order: CH₃I > CH₃Br > CH₃Cl. More reactive agents lead to faster quaternization. | General Sₙ2 trends |
| Solvent | Polar aprotic solvents (e.g., acetonitrile, acetone) increase the reaction rate by stabilizing the polar transition state. | sciensage.info |
| Temperature | Increasing the temperature increases the reaction rate, as is typical for Sₙ2 reactions. | semanticscholar.org |
| Steric Hindrance | The quinoxaline ring may sterically hinder the approach of the alkylating agent, potentially slowing the reaction compared to less bulky tertiary amines. | nih.gov |
The quinoxaline ring system is susceptible to various transformations, with regioselectivity being a key consideration. The presence of the N,N-dimethylamino group at the C-2 position strongly influences the outcome of these reactions.
One important class of reactions is nucleophilic aromatic substitution (SₙAr). Halogen atoms on the quinoxaline ring, particularly at the C-2 and C-3 positions, are highly activated towards displacement by nucleophiles. For example, in the synthesis of N,N-dimethyl-3-phenoxyquinoxalin-2-amine, a related starting material, 2,3-dichloroquinoxaline (B139996), undergoes stepwise displacement of the chloro groups. mdpi.com This indicates that the C-2 and C-3 positions are electrophilic and reactive towards nucleophiles. The electron-donating dimethylamino group at C-2 would deactivate this position towards further nucleophilic attack but would activate the carbocyclic ring towards electrophilic attack, although the inherent electron-deficient nature of the pyrazine ring makes the latter challenging.
Other synthetic strategies for modifying the quinoxaline core include transition-metal-catalyzed cross-coupling reactions and cyclization reactions to form fused heterocyclic systems. arkat-usa.orgchim.it The specific regioselectivity in these reactions would depend on the reaction conditions and the directing influence of the existing substituents.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses
Understanding the precise mechanisms of the reactions involving this compound requires detailed kinetic and spectroscopic studies.
Kinetic Analysis: Kinetic studies are crucial for determining reaction orders, rate constants, and activation parameters (enthalpy, entropy, and Gibbs free energy of activation). semanticscholar.org For instance, in the quaternization reaction, monitoring the change in concentration of reactants or products over time (e.g., using conductometry or spectroscopy) can establish the rate law. sciensage.info This data provides insight into the composition of the transition state. A negative entropy of activation, for example, would suggest a highly ordered transition state, which is characteristic of Sₙ2 reactions. sciensage.info Similarly, studying the effect of solvent polarity on the reaction rate can reveal information about charge separation in the transition state. sciensage.info
Spectroscopic Analysis: Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products.
NMR Spectroscopy (¹H, ¹³C): Used to determine the structure of products and to monitor reaction progress. Changes in chemical shifts can provide evidence for electronic redistribution during a reaction.
Mass Spectrometry (MS): Allows for the identification of reaction products and intermediates by their mass-to-charge ratio.
Infrared (IR) and UV-Vis Spectroscopy: Can be used to follow the disappearance of reactant functional groups and the appearance of product functional groups. In photoreduction studies of related quinoxalinones, transient intermediates have been identified using spectroscopic methods, revealing reaction sequences involving single electron transfer followed by proton transfer. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: In reactions involving radical intermediates, EPR can be used to detect and characterize these species. Studies on related quinoxaline derivatives have used EPR to confirm the formation of radical anions during electrochemical reduction. abechem.com
By combining these analytical methods, a comprehensive picture of the reaction pathways, transition states, and intermediates involved in the transformations of this compound can be constructed.
Pharmacological and Biological Activities of N,n Dimethylquinoxalin 2 Amine Derivatives
Structure-Activity Relationship (SAR) Studies for N,N-dimethylquinoxalin-2-amine Scaffolds
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For quinoxaline (B1680401) derivatives, including those related to this compound, SAR studies have revealed several key structural features that influence their pharmacological effects.
The substitution pattern on the quinoxaline nucleus is a primary determinant of activity. The introduction of various functional groups at different positions of the quinoxaline ring system can significantly modulate the biological properties of the resulting derivatives. For instance, the presence of an amino group at the C-2 position is a common feature in many biologically active quinoxaline derivatives. nih.gov Studies on C-2 amine-substituted quinoxalines have indicated that the nature of the amine substituent greatly influences antibacterial potency. nih.gov Generally, an increase in the hydrophilicity of the molecule, which can be achieved by introducing amino groups, is thought to enhance antibacterial action. nih.gov
In the context of anticancer activity, SAR studies have shown that substitutions at the second and third positions of the quinoxaline ring are critical. mdpi.com The presence of a secondary amine at the third position has been found to increase anticancer activity, while primary and tertiary amines may decrease it. nih.gov Furthermore, the type of linker attached to the quinoxaline nucleus plays a role; for example, an N-linker at the third position can enhance activity, whereas an O-linker may diminish it. nih.gov Electron-releasing groups on the aromatic ring fused to the quinoxaline system tend to increase anticancer activity, while electron-withdrawing groups can have the opposite effect. mdpi.com
Antimicrobial Research
Derivatives of this compound have been investigated for their potential to combat various microbial infections, including those caused by bacteria, fungi, and mycobacteria.
Several studies have highlighted the antibacterial potential of C-2 amine-substituted quinoxaline derivatives. These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria.
In one study, a series of novel C-2 amine-substituted quinoxaline analogues were synthesized and evaluated for their antibacterial activity. nih.gov Certain compounds within this series demonstrated good to moderate activity against Staphylococcus aureus and Bacillus subtilis. nih.gov For example, compound 5p in the study showed significant activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL and against B. subtilis with an MIC of 8 μg/mL. nih.gov The mechanism of action for some of these active compounds is believed to involve the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and subsequent bacterial cell death. nih.gov
Table 1: Antibacterial Activity of Selected C-2 Amine-Substituted Quinoxaline Derivatives
| Compound | Test Organism | MIC (μg/mL) |
|---|---|---|
| 5m | S. aureus | 16 |
| B. subtilis | 32 | |
| 5n | S. aureus | 8 |
| B. subtilis | 16 | |
| 5o | S. aureus | 8 |
| B. subtilis | 16 | |
| 5p | S. aureus | 4 |
| B. subtilis | 8 |
Data sourced from a study on novel C-2 amine-substituted quinoxaline analogues. nih.gov
The antifungal potential of quinoxaline derivatives has also been an area of active research. While specific studies on this compound are limited, research on related structures provides insights into their potential antifungal properties. For instance, a novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, demonstrated significant antifungal activity against various Candida species, showing higher efficacy than Amphotericin B against most clinical isolates of Candida albicans. rsc.org
In another study, newly synthesized quinoxaline derivatives were evaluated for their activity against plant pathogenic fungi. rsc.org Some of these compounds exhibited potent activity against Rhizoctonia solani, with EC₅₀ values superior to the commercial fungicide azoxystrobin. rsc.org These findings suggest that the quinoxaline scaffold, with appropriate substitutions, can be a promising framework for the development of new antifungal agents.
Tuberculosis remains a significant global health threat, necessitating the development of new and effective treatments. Quinoxaline derivatives have emerged as a promising class of compounds with antimycobacterial activity. Specifically, quinoxaline 1,4-di-N-oxide derivatives have shown excellent activity against Mycobacterium tuberculosis, including resistant strains. nih.gov
One study reported that certain esters of quinoxaline 1,4-di-N-oxide displayed good anti-M. tuberculosis activity, with MIC values below 2.5 µg/mL. researchgate.net Another investigation into quinoxaline di-N-oxides containing an amino acidic side chain found that most of these compounds exhibited promising antitubercular activity, with IC₅₀ values comparable to clinically used drugs. nih.gov The presence of a trifluoromethyl group in the rings of these derivatives was found to improve their inhibitory activity. nih.gov
Anticancer and Antitumor Potentials
The development of novel anticancer agents is a major focus of medicinal chemistry, and quinoxaline derivatives have demonstrated significant potential in this area. mdpi.com
A number of studies have evaluated the cytotoxic effects of various quinoxaline derivatives against a range of human cancer cell lines. These studies have often revealed potent antiproliferative activity.
For example, a series of 2-substituted-quinoxaline analogues were developed and tested against the MCF-7 breast cancer cell line. rsc.org One compound, 3b , showed a superior inhibitory effect on the growth of MCF-7 cells compared to the conventional anticancer drug staurosporine, while having a minimal impact on normal cells. rsc.org The mechanism of action for this compound was found to involve the induction of cell cycle arrest and apoptosis. rsc.org
In another study, new quinoxaline derivatives were synthesized and evaluated for their anticancer activity against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines. nih.gov Several compounds exhibited promising activity, with IC₅₀ values as low as 2.5 µM. nih.gov
Table 2: Cytotoxic Activity of Selected Quinoxaline Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| VIId | HCT116 | 7.8 |
| VIIIc | HCT116 | 2.5 |
| VIIIe | HCT116 | 8.4 |
| XVa | HCT116 | 4.4 |
| MCF-7 | 5.3 |
Data from a study on new quinoxaline derivatives as anticancer agents. nih.gov
Inhibition of Key Cancer-Related Enzymes (e.g., PARP-1, EGFR)
Quinoxaline derivatives have emerged as a promising class of compounds in oncology, demonstrating inhibitory activity against crucial enzymes involved in cancer progression. researchgate.net Research has specifically highlighted their potential as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR).
PARP-1 Inhibition:
PARP-1 is a key enzyme in the repair of single-strand DNA breaks. Its inhibition can lead to the accumulation of DNA damage in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, resulting in synthetic lethality. nih.govnih.gov A series of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives have been designed as bio-isosteres of the phthalazinone motif found in the approved PARP-1 inhibitor, Olaparib. nih.govnih.gov Several of these synthesized compounds exhibited potent PARP-1 inhibition in the nanomolar range. nih.govnih.gov
Notably, compounds 5 and 8a from one study were identified as highly promising PARP-1 suppressors, with IC50 values of 3.05 nM and 2.31 nM, respectively, which are more potent than the reference drug Olaparib (IC50 = 4.40 nM). nih.govnih.gov Another study highlighted compounds 106 and 107 as potent inhibitors with IC50 values of 2.31 nM and 3.05 nM. researchgate.net These findings underscore the potential of the quinoxaline scaffold in the development of novel and effective PARP-1 inhibitors for cancer therapy. nih.govnih.gov
EGFR Inhibition:
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival, and its overactivation is a hallmark of many cancers. researchgate.netnih.gov Several novel quinoxaline derivatives have been synthesized and evaluated for their EGFR inhibitory activity. researchgate.netnih.gov
In one study, compounds 3 , 11 , and 17 demonstrated strong EGFR inhibitory activity with IC50 values of 0.899 nM, 0.508 nM, and 0.807 nM, respectively, comparable to the standard drug Erlotinib (0.439 nM). researchgate.net Another investigation identified compounds 4a and 13 as the most active EGFR inhibitors, with IC50 values of 0.3 µM and 0.4 µM, respectively. nih.govrsc.org These compounds represent promising leads for the development of new anticancer agents targeting EGFR. researchgate.netnih.govrsc.org
Table 1: Inhibitory Activity of Quinoxaline Derivatives against Cancer-Related Enzymes
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 5 | PARP-1 | 3.05 nM | nih.govnih.gov |
| 8a | PARP-1 | 2.31 nM | nih.govnih.gov |
| 106 | PARP-1 | 2.31 nM | researchgate.net |
| 107 | PARP-1 | 3.05 nM | researchgate.net |
| Olaparib (Reference) | PARP-1 | 4.40 nM | nih.govnih.gov |
| 3 | EGFR | 0.899 nM | researchgate.net |
| 11 | EGFR | 0.508 nM | researchgate.net |
| 17 | EGFR | 0.807 nM | researchgate.net |
| Erlotinib (Reference) | EGFR | 0.439 nM | researchgate.net |
| 4a | EGFR | 0.3 µM | nih.govrsc.org |
| 13 | EGFR | 0.4 µM | nih.govrsc.org |
Anti-Inflammatory and Antioxidant Applications
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Quinoxaline derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents. nih.govresearchgate.net
The anti-inflammatory activity of these compounds is often evaluated through their ability to inhibit enzymes like cyclooxygenase (COX). Several novel quinoxaline derivatives have been identified as potent and selective COX-2 inhibitors. nih.govrsc.org For instance, compounds 11 and 13 showed strong COX-2 inhibition with IC50 values of 0.62 µM and 0.46 µM, respectively, and high selectivity indices (SI) of 61.23 and 66.11 over COX-1. nih.govrsc.org This selectivity is a desirable trait for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
In addition to their anti-inflammatory properties, quinoxaline derivatives often possess antioxidant capabilities. This dual activity is particularly valuable, as inflammation and oxidative stress are closely intertwined pathological processes. The antioxidant potential of these compounds is typically assessed through their ability to scavenge free radicals.
Enzyme Inhibition Studies
The therapeutic utility of this compound derivatives extends to the inhibition of various other enzymes implicated in a range of diseases.
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netnih.gov A number of quinoxaline derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov
One study reported a series of twelve quinoxaline derivatives, with compound 6c (2,3-dimethylquinoxalin-6-amine) exhibiting the most potent AChE inhibitory activity with an IC50 value of 0.077 µM. nih.gov This potency was slightly higher than that of the established AChE inhibitors tacrine (B349632) (IC50 = 0.11 µM) and galanthamine (B1674398) (IC50 = 0.59 µM). nih.gov While many of the tested derivatives showed potent AChE inhibition, their activity against BChE was generally moderate to inactive. nih.gov For example, compound 3b showed the best BChE inhibition with an IC50 of 14.91 µM. nih.gov
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Quinoxaline Derivatives
| Compound | R | R1 | R2 | IC50 AChE (µM) | IC50 BChE (µM) | Selectivity (BChE/AChE) |
|---|---|---|---|---|---|---|
| 3a | H | H | H | 13.22 ± 4.1 | 40.64 ± 1.6 | 3.07 |
| 3b | H | Ph | H | 50.08 ± 2.6 | 14.91 ± 2.6 | 0.29 |
| 3c | H | CH3 | CH3 | 7.25 ± 1.5 | - | - |
| 4a | Cl | H | H | 23.87 ± 1.3 | - | - |
| 4b | Cl | Ph | H | 28.49 ± 1.6 | - | - |
| 4c | Cl | CH3 | CH3 | 10.67 ± 1.4 | - | - |
| 5a | NO2 | H | H | 21.31 ± 1.5 | 42.02 ± 1.0 | 1.97 |
| 5b | NO2 | Ph | H | 39.0 ± 0.8 | 60.95 ± 3.4 | 1.56 |
| 5c | NO2 | CH3 | CH3 | 8.42 ± 1.8 | - | - |
| 6a | NH2 | H | H | 0.74 ± 0.5 | - | - |
| 6b | NH2 | Ph | H | 1.31 ± 0.2 | - | - |
| 6c | NH2 | CH3 | CH3 | 0.077 ± 0.01 | - | - |
| Tacrine | 0.11 ± 0.01 | 0.0066 ± 0.001 | 0.09 | |||
| Galanthamine | 0.59 ± 0.13 | 11.55 ± 5.5 | 19.58 |
Data from reference nih.gov. Some compounds were considered inactive against BChE.
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents. nih.govnih.gov Quinolone antibiotics, a major class of DNA gyrase inhibitors, share structural similarities with the quinoxaline scaffold. Research into novel quinoline (B57606) and quinoxaline hybrids has yielded compounds with significant antibacterial activity. nih.gov
For instance, a study on new quinoline hybrids identified compounds 8b , 9c , and 9d as potent inhibitors of S. aureus DNA gyrase ATPase, with IC50 values of 1.89 µM, 2.73 µM, and 2.14 µM, respectively. nih.gov These values are comparable to that of the known DNA gyrase inhibitor novobiocin (B609625) (IC50 = 1.636 µM). nih.gov These findings highlight the potential of quinoxaline-based structures in the development of new antibacterial agents that target DNA gyrase. nih.gov
Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of pro-inflammatory mediators. nih.gov Inhibition of LOX is a promising strategy for the treatment of inflammatory diseases. Some quinoxaline derivatives have shown potent inhibitory activity against LOX. For example, a series of 7-substituted coumarin (B35378) derivatives, which can be considered structurally related to quinoxalinones, were found to inhibit LOX with IC50 values in the low micromolar range. nih.gov
Exploration of Other Therapeutic Modalities (e.g., Neuroprotective, Antidiabetic, Antiviral, Antiparasitic, Antiallergic, Anti-cardiovascular)
The therapeutic potential of quinoxaline derivatives extends beyond the aforementioned activities, with research exploring their utility in a variety of other disease areas.
Antiparasitic Activity: Quinoxaline and their 1,4-di-N-oxide derivatives (QdNOs) have demonstrated significant activity against a range of protozoan parasites and helminths. nih.govnih.govmdpi.com These compounds are being investigated as potential treatments for diseases such as malaria, Chagas disease, and leishmaniasis, which disproportionately affect developing countries. nih.gov
Antidiabetic Activity: The quinoxaline nucleus is considered a promising scaffold for the development of new antidiabetic agents. researchgate.netijbpas.comnih.govnih.gov Research has focused on their potential as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. nih.gov
Antiviral Activity: The broad biological activity of quinoxaline derivatives also includes antiviral effects. mdpi.com These compounds are being explored for their potential to inhibit the replication of various viruses.
Neuroprotective Activity: While specific studies on this compound are limited, the broader class of quinoxaline derivatives has been investigated for neuroprotective effects. Given the role of oxidative stress and inflammation in neurodegenerative diseases, the antioxidant and anti-inflammatory properties of these compounds suggest a potential role in neuroprotection.
The diverse pharmacological activities of this compound derivatives and related quinoxaline compounds highlight their significant potential in drug discovery. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic promise across a wide spectrum of diseases.
Pharmacokinetic and Pharmacodynamic Considerations (general overview)
The comprehensive assessment of the therapeutic potential of any chemical entity necessitates a thorough understanding of its pharmacokinetic and pharmacodynamic profiles. While specific experimental data for this compound is not extensively available in the public domain, a general overview of its likely pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) characteristics can be extrapolated from studies on structurally related quinoxaline derivatives. This section aims to provide such a general overview, drawing upon available in silico predictions and experimental findings for analogous compounds.
Pharmacokinetic Profile
The pharmacokinetic profile of a compound, often abbreviated as ADME, encompasses its absorption, distribution, metabolism, and excretion. For quinoxaline derivatives, these properties can be highly variable depending on the nature and position of substituents on the quinoxaline core.
Absorption: In silico studies on various quinoxaline derivatives suggest that many of them possess favorable oral bioavailability characteristics. The lipophilicity and molecular weight of this compound would be key determinants of its absorption profile.
Distribution: Following absorption, a drug distributes into various tissues. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability. The N,N-dimethylamino group in the target compound may influence its basicity and, consequently, its distribution into acidic tissues.
Metabolism: The metabolism of quinoxaline derivatives can proceed through several pathways. For compounds containing an amino group, such as this compound, potential metabolic transformations include N-demethylation, N-oxidation, and aromatic hydroxylation, followed by conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. For instance, studies on the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline have revealed that its metabolism in rats involves hydroxylation and subsequent conjugation to form sulfamates and glucuronides. researchgate.net Similarly, research on N,N-dimethylaniline-heliamine, which also contains an N,N-dimethylamino group, has shown that its primary metabolic routes include demethylation, dehydrogenation, glucuronidation, and sulfation. mdpi.com
Excretion: The metabolites of quinoxaline derivatives, being more water-soluble than the parent compound, are primarily excreted through the kidneys (urine) and to a lesser extent via the biliary system (feces).
Table 1: Predicted ADME Properties of Representative Quinoxaline Derivatives (In Silico)
| Derivative | Predicted Oral Bioavailability | Predicted Blood-Brain Barrier Permeability | Predicted CYP450 Inhibition |
| Quinoxaline-2-carboxamide analog | Good | Low | Potential inhibitor of some isoforms |
| 3-methyl-2-(phenylthio)quinoxaline 1,4-dioxide | Moderate | Moderate | Data not available |
Note: This table presents generalized predictions based on computational models for different classes of quinoxaline derivatives and is intended for illustrative purposes only. Specific experimental data for this compound is not available.
Pharmacodynamic Profile
The pharmacodynamics of a compound describe its mechanism of action and the resulting biological effects. Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting they can interact with various molecular targets.
Mechanism of Action: The specific mechanism of action of this compound would depend on its three-dimensional structure and its affinity for various biological macromolecules. Research on analogous quinoxalin-6-amine derivatives has indicated that some of these compounds can induce apoptosis in cancer cell lines through the activation of caspases 3 and 7, as well as PARP cleavage. researchgate.netnih.gov
Biological Targets: The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a diverse array of biological targets. nih.govnih.gov Derivatives of quinoxaline have been identified as inhibitors of various enzymes and receptors. For example, certain N-substituted quinoxaline-2-carboxamides have shown potential as inhibitors of human DNA topoisomerase and vascular endothelial growth factor receptor. researchgate.net Other quinoxaline derivatives have been investigated as inhibitors of kinases, which are crucial regulators of cellular processes. nih.gov
Table 2: Reported Biological Activities and Potential Targets of Quinoxaline Derivatives
| Derivative Class | Reported Biological Activity | Potential Molecular Target(s) |
| Quinoxalin-6-amine analogs | Antiproliferative | Caspases, PARP researchgate.netnih.gov |
| Quinoxaline-2-carboxamides | Antimycobacterial, Antineoplastic | DNA topoisomerase, VEGFR nih.govresearchgate.net |
| Imidazo[1,2-a]quinoxalin-1-amine derivatives | Anticancer | Kinases nih.gov |
| Phenylisoxazole quinoxalin-2-amine (B120755) hybrids | α-amylase and α-glucosidase inhibition | α-amylase, α-glucosidase nih.gov |
Note: This table summarizes findings for various classes of quinoxaline derivatives and does not represent direct experimental data for this compound.
Advanced Materials Science Applications of Quinoxaline Amine Systems
Integration into Functional Materials Development
The unique optoelectronic properties of quinoxaline (B1680401) derivatives have led to their exploration in various functional materials, particularly in the realm of organic electronics and sensor technologies.
Quinoxaline derivatives are increasingly utilized as building blocks for organic semiconductors due to their electron-deficient characteristics, which facilitate electron transport. nih.govbeilstein-journals.org This makes them suitable for use as n-type semiconductors in organic field-effect transistors (OFETs) and as electron-transporting materials in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org
The development of donor-acceptor (D-A) conjugated polymers often incorporates quinoxaline as the electron-accepting unit. nih.govrsc.org This architectural design allows for the tuning of the polymer's electronic and optical properties. For instance, a polymer incorporating an indacenodithiophene (IDT) donor and a thiophene-substituted quinoxaline acceptor has demonstrated a strong intramolecular charge transfer (ICT) effect, which is beneficial for charge transport within the molecules. nih.gov The resulting polymer, when used in an OFET, exhibited good hole transport mobility. nih.gov
Furthermore, the versatility of quinoxaline derivatives allows for their use in various components of electronic devices. They have been investigated as non-fullerene acceptors in OSCs, auxiliary acceptors in dye-sensitized solar cells (DSSCs), and as thermally activated delayed fluorescence emitters in OLEDs. nih.govbeilstein-journals.org The ability to modify the substituents on the quinoxaline ring provides a pathway to fine-tune the energy levels and physical properties of the resulting materials for optimized device performance. nih.gov For example, the introduction of fluorine atoms into quinoxaline-based polymers can alter their absorption spectra and electrochemical properties. researchgate.net
Table 1: Applications of Quinoxaline Derivatives in Organic Electronic Devices
| Device Type | Role of Quinoxaline Derivative | Key Properties |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | n-type semiconductor | Electron-deficient nature, planar structure |
| Organic Solar Cells (OSCs) | Electron-transporting material, non-fullerene acceptor | Tunable energy levels, broad absorption |
| Organic Light-Emitting Diodes (OLEDs) | Emitting layer, electron-transporting material | Thermally activated delayed fluorescence |
The sensitivity of the electronic structure of aminoquinoxalines to their environment makes them promising candidates for advanced sensor technologies. A notable application is in the development of pH sensors. mdpi.comresearchgate.net An aminoquinoxaline-based derivative has been shown to function as a dual-responsive (spectrophotometric and fluorescent) indicator for monitoring the pH of aqueous samples in strongly acidic media. mdpi.com This dual optical response, with shifts in both absorption and emission bands, provides a more reliable and detailed sensing mechanism. mdpi.com
The design of such sensors often involves creating a "push-pull" system within the molecule, where electron-donating groups (like amino substituents) are attached to the electron-deficient quinoxaline core. researchgate.net This configuration can lead to significant changes in the molecule's photophysical properties in response to external stimuli, such as changes in pH. researchgate.net The development of such chemosensors is of great interest for applications where naked-eye detection or ratiometric fluorescence measurements are desirable. mdpi.com
Polymer Chemistry and Materials
The incorporation of quinoxaline units into polymer backbones has led to the development of a significant class of materials, particularly for applications in organic electronics. Quinoxaline-based conjugated polymers are extensively studied for use in polymer solar cells (PSCs). rsc.org These polymers typically feature a donor-acceptor architecture, where the quinoxaline moiety acts as the electron acceptor. rsc.orgrsc.org
The properties of these polymers, such as solubility, absorption spectrum, and charge carrier mobility, can be tailored by modifying the donor unit, the side chains, and the substituents on the quinoxaline ring. rsc.orgrsc.org For example, polymers based on a benzodithiophene donor and a quinoxaline acceptor have shown promising performance in OFETs. rsc.org The structure of the side chains, whether they are simple alkyl groups or bulkier alkylthienyl groups, also plays a crucial role in influencing the polymer's properties. rsc.org
The commercial potential of quinoxaline-based polymers is highlighted by the success of materials like PTQ10, a polymer that has achieved high power conversion efficiencies in PSCs. nih.govbeilstein-journals.org The continuous development of new quinoxaline-based monomers and polymerization techniques is expected to lead to even more efficient and stable materials for a variety of applications.
Corrosion Inhibition Studies
Quinoxaline derivatives have been widely investigated as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. electrochemsci.orgnih.govresearchgate.netjmaterenvironsci.com Their efficacy is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and the potential for strong adsorption onto the metal surface. electrochemsci.org
The primary mechanism of corrosion inhibition by quinoxaline derivatives is the formation of a protective film on the metal surface through adsorption. electrochemsci.orguniven.ac.zanajah.edu This adsorption process is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the corrosive environment. electrochemsci.org
Studies have shown that the adsorption of quinoxaline derivatives on mild steel surfaces often follows the Langmuir adsorption isotherm. electrochemsci.orgresearchgate.netnajah.edu This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength of this adsorption can be influenced by both physisorption (electrostatic interactions) and chemisorption (covalent bonding). univen.ac.za The presence of nitrogen atoms and π-electrons in the quinoxaline ring system facilitates strong adsorption onto the d-orbitals of iron. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), have provided further insights into the adsorption mechanism, suggesting that the inhibitor molecules adsorb in a planar orientation to maximize surface coverage. mdpi.com
Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors. Potentiodynamic polarization studies have revealed that quinoxaline derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. electrochemsci.orgnih.govresearchgate.netnajah.edu
Electrochemical Impedance Spectroscopy (EIS) is another powerful tool used to study the inhibitor's effect on the metal-solution interface. electrochemsci.orgnih.gov An increase in the charge transfer resistance and a decrease in the double-layer capacitance in the presence of the inhibitor are indicative of the formation of a protective adsorbed layer. nih.gov
Table 2: Electrochemical Data for a Quinoxaline Derivative as a Corrosion Inhibitor
| Technique | Parameter | Observation | Implication |
|---|---|---|---|
| Potentiodynamic Polarization | Corrosion Current Density (icorr) | Decreases with inhibitor concentration | Reduced corrosion rate |
| Potentiodynamic Polarization | Corrosion Potential (Ecorr) | Slight shift | Mixed-type inhibition |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increases with inhibitor concentration | Formation of a protective layer |
Surface characterization techniques, such as Scanning Electron Microscopy (SEM), provide visual evidence of the protective film. nih.govresearchgate.net In the absence of an inhibitor, the metal surface shows significant damage, while in the presence of a quinoxaline derivative, a smoother surface is observed, confirming the inhibition of corrosion. nih.govresearchgate.net
Development of Amine-Based Materials for Carbon Capture and Utilization
The chemical absorption of carbon dioxide (CO2) using aqueous amine solutions is a well-established and commercially leading technology for post-combustion CO2 capture. google.commdpi.com The fundamental process involves the reaction of CO2, an acidic gas, with a basic amine solution to form a soluble salt, effectively removing it from a flue gas stream. researchgate.net This reaction is reversible; the captured CO2 can be released by heating the solution, which regenerates the amine for subsequent capture cycles. google.com
While traditional alkanolamines like monoethanolamine (MEA) are widely used, there is significant research into developing novel amine-based systems with improved efficiency, stability, and lower energy requirements for regeneration. mdpi.comresearchgate.net In this context, nitrogen-rich heterocyclic compounds, including quinoxaline-amine systems, present a promising area of investigation. The basicity of an amine, which is critical for its CO2 capture capability, is influenced by the availability of the nitrogen's lone pair of electrons. libretexts.orgauburn.edu
The structure of N,N-dimethylquinoxalin-2-amine, featuring a quinoxaline core fused from a benzene (B151609) and a pyrazine (B50134) ring, could offer unique electronic properties. nih.gov The aromatic system and the additional nitrogen atoms in the pyrazine ring can modulate the electron density on the exocyclic amine group, thereby influencing its basicity and reactivity towards CO2. Research into substituted quinoxaline-5,8-diones has already shown their potential as redox carriers in CO2 capture processes due to their ability to form reversible adducts with CO2. consensus.app
Furthermore, the stability of the amine solvent is a major challenge, as degradation can lead to operational issues and increased costs. youtube.com The rigid, aromatic structure of the quinoxaline moiety could enhance the thermal and chemical stability of the amine, potentially reducing degradation compared to simple alkylamines. The development of materials based on quinoxaline-amine systems aligns with the broader strategy of exploring functionalized ionic liquids and amino-acid-based solvents to improve CO2 absorption capacity and reduce the energy penalty of regeneration. ecorfan.org The goal is to create solvents with a high CO2 loading capacity, fast absorption kinetics, and a low heat of reaction for regeneration. google.com
Below is a comparative table of CO2 capture properties for common amine solvents, which provides a benchmark for the desired performance of new materials like quinoxaline-amine systems.
| Amine Solvent | Type | Key Advantage(s) | Key Disadvantage(s) |
|---|---|---|---|
| Monoethanolamine (MEA) | Primary | High reactivity, low cost | High regeneration energy, corrosive |
| Diethanolamine (DEA) | Secondary | Less corrosive than MEA | Forms irreversible degradation products |
| Methyldiethanolamine (MDEA) | Tertiary | Low regeneration energy, high capacity | Slow reaction rate |
| Piperazine (PZ) | Secondary (Cyclic) | High reaction rate, high stability | Potential for precipitation, higher cost |
Computational Chemistry and Theoretical Investigations of N,n Dimethylquinoxalin 2 Amine
Density Functional Theory (DFT) Studies
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reactivity.
The electronic characteristics of quinoxaline (B1680401) derivatives are critical to their function and can be effectively analyzed using DFT. researchgate.net A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE) are fundamental descriptors of chemical reactivity and kinetic stability. scirp.orgresearchgate.net
A lower HOMO-LUMO energy gap generally implies higher chemical reactivity, as it requires less energy to induce electronic transitions. nih.gov The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. scirp.org For N,N-dimethylquinoxalin-2-amine, the electron-donating dimethylamino group at the 2-position is expected to raise the HOMO energy level compared to the unsubstituted quinoxaline core, potentially leading to a smaller energy gap and enhanced reactivity.
While specific DFT calculations for this compound are not extensively documented in the reviewed literature, data from related quinoxaline derivatives provide valuable insights into the expected electronic properties. These studies show that substitutions on the quinoxaline ring system significantly influence the FMO energies. rsc.orgresearchgate.net The analysis of molecular electrostatic potential (MEP) maps can further identify the nucleophilic and electrophilic sites on the molecule, with negative potential regions (often around nitrogen atoms) indicating sites for electrophilic attack. nih.govnih.gov
Table 1: Calculated Quantum Chemical Parameters for Related Quinoxaline Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Reference |
|---|---|---|---|---|---|
| Quinoxalin-2(1H)-one | -6.19 | -1.77 | 4.42 | DFT (B3LYP)/6-31G(d,p) | researchgate.net |
| 3-methylquinoxalin-2(1H)-one | -6.11 | -1.71 | 4.40 | DFT (B3LYP)/6-31G(d,p) | researchgate.net |
| 3-benzylquinoxalin-2(1H)-one | -6.14 | -1.85 | 4.29 | DFT (B3LYP)/6-31G(d,p) | researchgate.net |
This table presents data for related quinoxalin-2(1H)-one structures to illustrate typical electronic parameters calculated via DFT. The introduction of a dimethylamino group is anticipated to alter these values.
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its interactions with other molecules. For this compound, key conformational features include the orientation of the dimethylamino group relative to the planar quinoxaline ring.
Rotation around the C2-N bond (the bond connecting the quinoxaline ring to the amino nitrogen) and the N-CH₃ bonds will define the molecule's conformational landscape. Due to steric hindrance between the methyl groups and the hydrogen atom at the C3 position of the quinoxaline ring, the dimethylamino group is unlikely to be perfectly coplanar with the ring system. DFT calculations can determine the potential energy surface for rotation around this bond, identifying the most stable (lowest energy) conformation and the energy barriers between different conformers. Generally, the energetic difference between conformers at room temperature determines their population distribution. utdallas.edu
While specific conformational studies on this compound were not found, research on similar aromatic amines shows that the amino group often adopts a slightly pyramidalized geometry and a twisted orientation with respect to the aromatic ring to minimize steric repulsion. researchgate.net The energy barriers for the rotation of the methyl groups are typically low, allowing for free rotation at room temperature.
DFT is a powerful tool for modeling the adsorption of molecules onto surfaces, which is crucial for applications such as corrosion inhibition. researchgate.netmdpi.com Studies on quinoxaline derivatives have demonstrated their ability to form protective layers on metal surfaces like iron and copper. mdpi.comnajah.edu
DFT calculations can model the interaction between this compound and a metal surface (e.g., Fe(110)). mdpi.com The calculations determine the most stable adsorption configuration (e.g., parallel or perpendicular to the surface) and the adsorption energy, which indicates the strength of the interaction. The interaction is typically a combination of physisorption (van der Waals forces) and chemisorption (covalent bond formation). mdpi.com
For this compound, the quinoxaline ring's π-system and the lone pair electrons on the nitrogen atoms (both in the ring and the amino group) are key sites for interaction with the vacant d-orbitals of the metal. researchgate.netmdpi.com DFT analysis can quantify the charge transfer between the molecule and the surface, providing insight into the bonding mechanism. mdpi.com Studies on related quinoxalinones show that interaction energies are significant, and protonation can further enhance the adsorption strength due to stronger electrostatic interactions. mdpi.com
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior and interactions of molecules in various environments.
Quinoxaline derivatives are known for their wide range of biological activities, often stemming from their interaction with enzymes and receptors. rsc.orgresearchgate.net MD simulations are instrumental in elucidating these interactions at an atomic level. nih.govrsc.org
In a typical simulation, the ligand (this compound) is placed in the active site of a target protein, and the entire system is solvated in a water box. The simulation then calculates the trajectory of every atom over time based on a force field. nih.gov This allows for the analysis of:
Binding Stability: Root Mean Square Deviation (RMSD) analysis can show whether the ligand remains stably bound in the active site over the simulation time (e.g., 30-100 ns). nih.gov A stable binding is indicated by low RMSD fluctuations.
Key Interactions: The simulation reveals which specific amino acid residues interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). rsc.org
Conformational Changes: MD can show how the protein or ligand changes conformation upon binding.
Studies on bioactive quinoxaline derivatives have used MD simulations to confirm the stability of ligand-protein complexes and understand their mechanism of action. nih.govresearchgate.net For instance, simulations of quinoxaline-based inhibitors with kinases have shown stable binding in the active site, validating docking results and providing a dynamic picture of the interactions. nih.gov
Table 2: Binding Energy Results from a Molecular Docking Study of a Quinoxaline Derivative
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Compound 16e (diaryl urea (B33335) derivative with quinoxalindione) | B-RAF kinase | -12.69 | nih.gov |
| Sorafenib (Reference) | B-RAF kinase | -11.74 | nih.gov |
This table shows representative binding energy data for a complex quinoxaline derivative, illustrating the type of quantitative results obtained from molecular modeling that are often validated with MD simulations.
While DFT provides a static picture of the lowest-energy adsorption state, MD simulations can model the dynamic process of adsorption from a solvent onto a surface. najah.eduosti.gov Such simulations can reveal the entire pathway of the molecule as it approaches the surface, reorients, and establishes a stable adsorbed state. ulisboa.pt
An MD simulation of this compound adsorption would typically involve a simulation box containing the molecule, a solvent (e.g., water or an acidic solution), and a slab representing the material surface. osti.govulisboa.pt The simulation would track the molecule's trajectory, providing insights into:
The rate of adsorption and the influence of the solvent.
The orientation of the molecule at the solid-liquid interface.
The formation and breaking of bonds with the surface over time.
These simulations are computationally intensive but offer a more realistic model of the adsorption process than static calculations alone. researchgate.net They have been used to study the interfacial behavior of various amines and the dynamics of CO₂ capture in amine solutions, demonstrating the power of MD to model complex interfacial phenomena. ulisboa.ptnih.govfrontiersin.org
Computational Elucidation of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms, determine the structures of transition states, and calculate reaction energies. Several DFT studies on the synthesis and reactivity of the quinoxaline core provide a framework for understanding the chemical transformations involving this compound.
The most common route to quinoxaline synthesis is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. Computational studies have elucidated the plausible acid-catalyzed mechanism for this reaction, detailing the activation of the carbonyl groups, the subsequent nucleophilic attack by the diamine, and the dehydration and cyclization steps leading to the final quinoxaline product. researchgate.net
Furthermore, DFT calculations have been employed to study the oxidative nucleophilic substitution of hydrogen (ONSH) on the quinoxaline ring. For the reaction between 2-phenylquinoxaline (B188063) and a nucleophile, computational modeling identified the most favorable reaction pathway and explained the observed regioselectivity. nih.gov Such studies are crucial for predicting the reactivity of substituted quinoxalines like this compound in similar nucleophilic substitution reactions. nih.govnih.gov
A DFT study on the photocatalytic synthesis of a quinoxaline derivative, 2-methylquinoxaline (B147225) 1,4-dioxide, proposed a reaction mechanism based on the calculated energies of molecular orbitals. scispace.com The study highlighted that the reaction is slow under normal conditions and requires photocatalysis to proceed efficiently. scispace.com
In Silico Screening and Virtual Ligand Design
In silico screening, particularly molecular docking, is a widely used computational technique to predict the binding orientation of a small molecule to a protein target. This method is instrumental in drug discovery for identifying potential lead compounds. The quinoxaline scaffold is a common feature in many kinase inhibitors, and numerous molecular docking studies have been performed on quinoxaline derivatives to understand their mechanism of action. ekb.eg
For instance, molecular docking has been used to investigate the binding of quinoxaline derivatives to the ATP-binding site of VEGFR-2. ekb.eg These studies have identified key amino acid residues that interact with the quinoxaline core and its substituents, providing a rational basis for the design of more potent inhibitors. ekb.eg The binding affinities calculated from these docking studies often correlate well with experimentally determined inhibitory activities. ekb.eg
Virtual screening of quinoxaline libraries has also been employed to identify novel inhibitors for various other kinases, such as c-Jun N-terminal kinases (JNKs). tandfonline.com These computational approaches, often coupled with molecular dynamics simulations, provide a detailed understanding of the ligand-protein interactions at an atomic level. tandfonline.com
In the context of this compound, in silico screening could be used to explore its potential as an inhibitor for a wide range of biological targets. By docking the molecule into the active sites of various proteins, researchers can generate hypotheses about its potential therapeutic applications, which can then be tested experimentally.
Table 2: Examples of Molecular Docking Studies on Quinoxaline Derivatives
| Target Protein | PDB ID | Quinoxaline Derivative Class | Key Interacting Residues | Reference |
| VEGFR-2 | 2OH4 | General Quinoxaline Derivatives | ASP 1044, GLU 883 | ekb.eg |
| c-Jun N-terminal kinase 1 (JNK1) | - | Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | - | tandfonline.com |
| β-tubulin | 4O2B | General Quinoxaline Derivatives | - | nih.gov |
This table is generated based on data from studies on various quinoxaline derivatives and is for illustrative purposes.
Future Perspectives and Research Directions
Advancements in Asymmetric Synthesis and Stereoselective Functionalization
The development of chiral quinoxaline (B1680401) derivatives is a burgeoning field, as stereochemistry is crucial for biological activity. Recent breakthroughs in asymmetric catalysis offer promising pathways for the synthesis of enantiomerically pure N,N-dimethylquinoxalin-2-amine derivatives. A novel Iridium-catalyzed asymmetric hydrogenation protocol has been successfully developed for synthesizing chiral tetrahydroquinoxaline (THQ) derivatives with excellent yields and enantioselectivities. rsc.org This method's success with a broad range of 2-substituted and 2,3-disubstituted quinoxalines suggests its potential adaptability for the stereoselective reduction of the pyrazine (B50134) ring in this compound. rsc.org
Furthermore, asymmetric transfer hydrogenation using catalysts like RuCl[(R,R)-Tsdpen][p-cymene] and hydrogenation with Noyori's catalysts have been explored for quinoxaline ketones, achieving high enantioselectivities. acs.org These stereoselective functionalization techniques could be applied to derivatives of this compound, enabling the creation of specific stereoisomers. Such precision is paramount for developing compounds with enhanced potency and reduced off-target effects in medicinal chemistry. The ability to control the three-dimensional structure would allow for a more refined exploration of its interaction with chiral biological targets.
Discovery of Novel Biological Targets and Therapeutic Modalities
Quinoxaline derivatives are known for an extensive range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. sapub.orgnih.gov The future for this compound lies in screening it and its synthetically accessible derivatives against newly validated biological targets to uncover novel therapeutic uses.
Recent research has identified several specific molecular targets for various quinoxaline compounds, which represent promising avenues of investigation for this compound. These targets include enzymes and receptors critical in disease pathways. For instance, certain quinoxaline derivatives have shown potent inhibitory activity against DNA gyrase, a key bacterial enzyme, and Poly (ADP-ribose) polymerase (PARP-1) and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer progression. rsc.orgbohrium.com Other derivatives have been identified as inhibitors of acetylcholinesterase (AChE), relevant for neurodegenerative diseases, and adenosine (B11128) receptors (A2AAR), implicated in various physiological processes. nih.govnih.gov The antiparasitic mechanism of some quinoxaline 1,4-dioxides has been linked to the inhibition of thioredoxin reductase. mdpi.com
| Potential Biological Target | Therapeutic Area | Relevant Quinoxaline Class/Derivative | Reference |
|---|---|---|---|
| PARP-1 and EGFR | Oncology (Breast Cancer) | bis((quinoxalin-2-yl)phenoxy)alkanes | rsc.org |
| Adenosine Receptor A2AAR | Various (e.g., Inflammation, Neurodegeneration) | Substituted Quinoxalines | nih.gov |
| DNA Gyrase | Antibacterial | Thiazole-Quinoxaline Hybrids | bohrium.comresearchgate.net |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease (e.g., Alzheimer's) | Lawsone-Quinoxaline Hybrids | nih.gov |
| Tyrosine Kinases | Oncology | General Quinoxaline Derivatives | |
| Thioredoxin Reductase | Antiparasitic | Quinoxaline 1,4-dioxides | mdpi.com |
By systematically evaluating this compound against these targets, researchers could discover new lead compounds for a variety of diseases, moving beyond the traditionally explored activities of this chemical class.
Design of Next-Generation Catalytic Systems with Enhanced Selectivity and Efficiency
The synthesis of the quinoxaline core is continuously being improved, with a focus on green chemistry principles, efficiency, and catalyst reusability. Future work on this compound will benefit from these next-generation catalytic systems. A wide array of modern catalysts have been employed for the synthesis of substituted quinoxalines, including ionic liquids, nano-catalysts, and various metal complexes. researchgate.netrsc.org
Task-specific ionic liquids like N,N,N-trimethyl-N-propanesulfic acid ammonium (B1175870) hydrogen sulfate (B86663) have been used as cheap, recyclable catalysts for quinoxaline synthesis in water, offering mild conditions and simple product separation. researchgate.net Nanoparticle-based catalysts, such as nano-TiO2 and CeO2, provide high surface area and can be easily recovered and reused for several cycles with minimal loss in activity. rsc.orgresearchgate.net These nanocatalysts have proven effective in three-component reactions to produce highly substituted quinoxalin-2-amine (B120755) derivatives. researchgate.net Furthermore, quinoxaline-based structures themselves are being used as ligands in novel catalyst systems, for example, in palladium(II) catalyzed C-H alkylation, showcasing the scaffold's versatility. chemrxiv.org
| Catalytic System | Key Advantages | Reference |
|---|---|---|
| Task-Specific Ionic Liquids (e.g., [TMPSA]HSO4) | Recyclable, water-compatible, mild conditions | researchgate.net |
| Nano-TiO2 | Reusable, efficient, good yields | rsc.org |
| Nano-CeO2 | Environmentally benign (water solvent), effective for multi-component reactions | researchgate.net |
| MoVP Heteropolyoxometalates | Reusable, room temperature synthesis | ijfans.org |
| Quinoxaline-based Ligands | Enables novel transformations like non-directed C-H alkylation | chemrxiv.org |
The application of these advanced, eco-friendly catalytic methods will make the synthesis of this compound and its derivatives more efficient, cost-effective, and sustainable.
Development of Multi-functional Materials Leveraging Quinoxaline-Amine Properties
The inherent electronic properties of the quinoxaline ring, particularly its electron-accepting nature, make it a valuable component in materials science. qmul.ac.ukacs.org Future research is expected to leverage the specific properties of the N,N-dimethylamino group—an electron-donating substituent—in conjunction with the quinoxaline core to create novel multi-functional materials.
Quinoxaline derivatives are increasingly used as electron-transporting materials in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). qmul.ac.ukktu.eduresearchgate.net The combination of donor (iminodibenzyl, carbazole) and acceptor (quinoxaline) fragments has led to materials exhibiting thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence. ktu.eduktu.edu An OLED device using a carbazole-quinoxaline derivative as an emitter achieved a high external quantum efficiency of 10.9%. ktu.eduktu.edu
| Application Area | Quinoxaline System | Key Property/Finding | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Carbazole-Quinoxaline Derivatives | High external quantum efficiency (10.9%) and luminance | ktu.eduktu.edu |
| Organic Semiconductors | General Quinoxaline Derivatives | Tunable properties for high electron mobility in OFETs | qmul.ac.uk |
| Chemosensors | General Quinoxaline Derivatives | Selective binding with various analytes | |
| Covalent Organic Frameworks (COFs) | General Quinoxaline Derivatives | Used as versatile building blocks | ijfans.orgresearchgate.net |
By strategically designing molecules that incorporate the this compound moiety, researchers could fine-tune the electronic energy levels (HOMO/LUMO) to develop next-generation organic electronics. qmul.ac.uk Further exploration could lead to new chemosensors, where the amine group provides a specific binding site for analytes, or novel building blocks for creating porous covalent organic frameworks (COFs) with unique catalytic or adsorptive properties. researchgate.net
Synergistic Integration of Experimental Synthesis with Advanced Computational Modeling
The synergy between experimental chemistry and computational modeling is accelerating the discovery and development of new functional molecules. This integrated approach is particularly valuable for exploring the vast chemical space of quinoxaline derivatives. Future studies on this compound will undoubtedly rely heavily on this synergy to predict properties and guide synthetic efforts.
Computational tools such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking are becoming standard practice. nih.govnih.gov DFT calculations are used to confirm the stability of synthesized compounds by analyzing molecular geometry and HOMO-LUMO energy gaps. nih.gov QSAR models have been built to predict the biological activity of quinoxaline derivatives, providing a virtual screening tool to prioritize compounds for synthesis and testing. nih.govconicet.gov.ar Molecular docking and dynamics simulations provide insights into the binding interactions between quinoxaline derivatives and biological targets like enzymes and receptors, helping to explain their mechanism of action and guiding the design of more potent analogues. bohrium.comnih.govnih.gov This design-synthesis-test-refine cycle, powered by computational feedback, dramatically enhances the efficiency of developing new drugs and materials. conicet.gov.ar Applying these predictive models to this compound will enable a more rational and targeted approach to unlocking its full potential.
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing N,N-dimethylquinoxalin-2-amine, and how can reaction conditions be optimized to minimize by-products?
- Methodology : The reaction of 2,3-dichloroquinoxaline (DCQX) with dimethylamine is a common approach. Key parameters include:
- Stoichiometry : Use a 2:1 molar ratio of dimethylamine to DCQX to favor double substitution at C2 and C3 positions .
- Solvent and Temperature : Ethanol under reflux (5–6 hours) improves yield and purity, as demonstrated in analogous quinoxalin-2-amine syntheses .
- Catalysis : CeO2 nanoparticles can enhance reaction efficiency in related quinoxaline systems .
Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic techniques?
- NMR Analysis : For distinguishing regioisomers, use 2D NMR (e.g., NOESY or HSQC) to confirm substituent positions. For example, intramolecular C–H···N interactions in quinoxalin-2-amines stabilize planar conformations, which manifest as distinct coupling patterns in H NMR .
- X-ray Crystallography : Single-crystal studies reveal intermolecular interactions (e.g., N–H···O hydrogen bonds and π-π stacking) that influence packing and fluorescence properties. Refinement software (e.g., SHELXL) can model torsional angles and validate planar geometry .
Advanced Research Questions
Q. What experimental and computational methods are suitable for analyzing the role of hydrogen bonding and π-π interactions in the supramolecular assembly of this compound derivatives?
- Crystallographic Tools : Measure centroid-to-centroid distances (e.g., 3.59 Å for π-π interactions in N-(3-methylphenyl)quinoxalin-2-amine) and hydrogen-bond geometries using Mercury or OLEX2 .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify interaction energies and predict spectroscopic trends .
Q. How can researchers reconcile contradictory data on the photostability and reactivity of this compound under varying pH or light conditions?
- Kinetic Studies : Conduct time-resolved UV-Vis spectroscopy to monitor degradation pathways. For example, photoreduction by amino acids (e.g., N-phenylglycine) generates radicals detectable via ESR .
- pH-Dependent Studies : Compare reaction rates in buffered solutions (pH 4–10) to identify protonation states that enhance or suppress reactivity .
Q. What methodologies validate the biological activity of this compound derivatives in target-based assays, such as enzyme inhibition?
- QSAR Modeling : Use 3D-QSAR (e.g., CoMFA/CoMSIA) to correlate substituent effects (e.g., electron-withdrawing groups at C3) with inhibitory potency against targets like p47phox-p22phox .
- Docking Validation : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability in protein active sites, cross-referenced with experimental IC50 values .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
